molecular formula C9H6BrNS B1277947 2-Bromo-4-phenylthiazole CAS No. 57516-16-2

2-Bromo-4-phenylthiazole

Cat. No. B1277947
CAS RN: 57516-16-2
M. Wt: 240.12 g/mol
InChI Key: WUZLTINVLOBXQS-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylthiazole is a compound that falls within the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromine atom at the second position and a phenyl group at the fourth position on the thiazole ring is characteristic of this compound. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of α-bromo ketones with thiourea is a common approach to synthesize substituted thiazoles, as demonstrated in the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole . Similarly, the Hugerschoff reaction involving arylthioureas and molecular bromine or organic ammonium tribromides can produce 2-aminobenzothiazoles . Although these methods do not directly describe the synthesis of this compound, they provide insight into the general strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, as seen in the determination of the crystal structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole10. The bond lengths and angles within the thiazole ring are critical for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes, coordinating through sulfur and nitrogen atoms to form stable structures with potential catalytic applications, as seen in the synthesis of ruthenium complexes with triazole ligands . Additionally, thiazole derivatives can undergo condensation reactions with various nucleophiles to form azaheterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as this compound, can be predicted using computational methods like density functional theory (DFT). These studies can provide information on the compound's molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical properties, which are important for understanding the behavior of the molecule under different conditions . The thermodynamic properties can also be calculated to predict the stability and reactivity of the compound at various temperatures .

Scientific Research Applications

Biological and Pharmaceutical Applications

  • Microwave-Assisted Synthesis : 2-Amino-4-phenylthiazole derivatives, closely related to 2-Bromo-4-phenylthiazole, have been synthesized under microwave irradiation. These derivatives exhibit a range of biological activities, including antipyretic, antioxidative, and analgesic properties (Khrustalev, 2009).

  • Acetylcholinesterase Inhibition : N-Acyl-4-phenylthiazole-2-amines, synthesized from substituted 2-bromo-1-acetophenones, show inhibitory activity against acetylcholinesterase, which is significant for treating neurodegenerative diseases like Alzheimer's (Ma et al., 2014).

  • Antitumor Activity : Certain 2-aminothiazole derivatives have been evaluated for their antitumor activities against various cancer cell lines, revealing compounds with potent inhibitory effects (Li et al., 2016).

  • Antibacterial Activity : 2-(3-acylphenyl)amino-4-phenylthiazoles, synthesized from 2-bromo-1-substituted phenylethanones, have shown antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Subhashini et al., 2015).

Chemical Synthesis and Reactivity

  • Reactivity in Catalysis : The phenyl substituent of 4-phenylthiazoles, including derivatives of this compound, have been studied in Ru-catalyzed direct arylation, highlighting the importance of conformation and electronic properties in these reactions (Daher et al., 2019).

  • Corrosion Inhibition : 4-Phenylthiazole derivatives have been found effective as corrosion inhibitors for metals like stainless steel and zinc in acidic environments. Their efficiency increases with concentration, and they act as mixed-type inhibitors (Fouda & Ellithy, 2009; Fouda et al., 2008).

Safety and Hazards

2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2-bromo-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLTINVLOBXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432844
Record name 2-Bromo-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57516-16-2
Record name 2-Bromo-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57516-16-2
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Synthesis routes and methods

Procedure details

A mixture of 4-phenylthiazol-2(3H)-one (300 mg, 1.7 mmol) and POBr3 (4.85 g, 17.0 mmol) was heated to 100° C. in a sealed tube for 10 h. The reaction mixture was poured in ice water and the organic product was extracted with EtOAc. The combined extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1% EtOAc in petroleum ether) to get 2-bromo-4-phenylthiazole (300 mg, yield 73%) as light brown colored liquid. 1H NMR (300 MHz, CDCl3) δ 7.88-7.85 (m, 2H), 7.46-7.35 (m, 4H). MS (ESI) m/z: Calculated for C9H6BrNS: 240.94. found: 242.0 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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